molecular formula C4H9FN2O B13310871 2-Amino-4-fluorobutanamide

2-Amino-4-fluorobutanamide

Cat. No.: B13310871
M. Wt: 120.13 g/mol
InChI Key: XXNHZFXTOLFYGD-UHFFFAOYSA-N
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Description

2-Amino-4-fluorobutanamide is an organic compound with the molecular formula C4H9FN2O It is a fluorinated derivative of butanamide, characterized by the presence of both an amino group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-fluorobutanamide typically involves the introduction of a fluorine atom into a butanamide backbone. One common method is the nucleophilic substitution reaction where a suitable fluorinating agent, such as diethylaminosulfur trifluoride, is used to replace a leaving group on a precursor molecule. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the preparation of intermediates, followed by fluorination and subsequent purification steps. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-fluorobutanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-Amino-4-fluorobutanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-fluorobutanamide involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The amino group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

    2-Amino-4-chlorobutanamide: Similar structure but with a chlorine atom instead of fluorine.

    2-Amino-4-bromobutanamide: Contains a bromine atom in place of fluorine.

    2-Amino-4-iodobutanamide: Features an iodine atom instead of fluorine.

Uniqueness: 2-Amino-4-fluorobutanamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C4H9FN2O

Molecular Weight

120.13 g/mol

IUPAC Name

2-amino-4-fluorobutanamide

InChI

InChI=1S/C4H9FN2O/c5-2-1-3(6)4(7)8/h3H,1-2,6H2,(H2,7,8)

InChI Key

XXNHZFXTOLFYGD-UHFFFAOYSA-N

Canonical SMILES

C(CF)C(C(=O)N)N

Origin of Product

United States

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